Cas no 1017663-08-9 (3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one)

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one structure
1017663-08-9 structure
Product Name:3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
CAS No:1017663-08-9
MF:C20H20N2OS2
MW:368.515602111816
CID:5923802
PubChem ID:28381448
Update Time:2025-07-17

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
    • 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one
    • 1-Propanone, 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[2-methyl-4-(2-thienyl)-5-thiazolyl]-
    • AKOS005632182
    • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one
    • SR-01000920821
    • 1017663-08-9
    • F5092-0065
    • SR-01000920821-1
    • Inchi: 1S/C20H20N2OS2/c1-14-21-20(17-7-4-12-24-17)18(25-14)8-9-19(23)22-11-10-15-5-2-3-6-16(15)13-22/h2-7,12H,8-11,13H2,1H3
    • InChI Key: WMDKNUHWXNCMIQ-UHFFFAOYSA-N
    • SMILES: C(N1CCC2=C(C1)C=CC=C2)(=O)CCC1SC(C)=NC=1C1SC=CC=1

Computed Properties

  • Exact Mass: 368.10170561g/mol
  • Monoisotopic Mass: 368.10170561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 89.7Ų

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one Pricemore >>

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Additional information on 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Introduction to Compound with CAS No. 1017663-08-9 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 1017663-08-9 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one, provides a detailed insight into its structural composition and potential biological activities. This intricate structure, characterized by the presence of multiple heterocyclic rings and functional groups, makes it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound in question exhibits a unique combination of structural features that make it particularly attractive for such applications. The presence of a thiophene ring, which is known for its role in various pharmacological activities, alongside a tetrahydroisoquinoline moiety, suggests potential interactions with biological targets involved in neurological and cardiovascular diseases.

One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors that are critical for disease mechanisms. The thiazole ring, a well-known pharmacophore in medicinal chemistry, has been extensively studied for its antimicrobial and anti-inflammatory properties. When combined with other functional groups such as the methyl and phenyl substituents, it enhances the compound's ability to modulate biological pathways effectively.

Recent studies have highlighted the importance of heterocyclic compounds in the development of new drugs. The structural motif of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one aligns well with this trend. Researchers have observed that such compounds often exhibit enhanced binding affinity and selectivity towards specific biological targets. This property is crucial for developing drugs with minimal side effects and high efficacy.

The tetrahydroisoquinoline moiety is another key feature that contributes to the compound's potential therapeutic applications. This structural unit is known to be present in several bioactive natural products and pharmaceuticals. Its ability to interact with various enzymes and receptors makes it a valuable scaffold for drug design. In particular, tetrahydroisoquinolines have shown promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems.

In the context of modern drug discovery, computational methods play a pivotal role in predicting the biological activity of novel compounds. Advanced computational techniques such as molecular docking and virtual screening have been utilized to evaluate the potential interactions of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one with target proteins. These studies have provided valuable insights into its mechanism of action and have identified potential therapeutic applications.

One notable area where this compound shows promise is in the treatment of cardiovascular diseases. The structural features of the compound suggest its ability to interact with enzymes involved in lipid metabolism and blood pressure regulation. Recent preclinical studies have indicated that derivatives of this compound may have beneficial effects on reducing cholesterol levels and improving vascular function.

The synthesis of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves sophisticated reactions that highlight the expertise required to produce such complex molecules. Advances in synthetic methodologies have made it possible to access novel structures like this one more efficiently than ever before.

The pharmacokinetic properties of this compound are also an important consideration in its development as a potential drug candidate. Studies have shown that modifications to its structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers can enhance the compound's bioavailability and therapeutic efficacy.

In conclusion, the compound with CAS number 1017663-08-9 represents a fascinating example of how intricate molecular structures can lead to novel therapeutic agents. Its unique combination of functional groups and heterocyclic motifs makes it a promising candidate for further exploration in pharmaceutical research. With continued advancements in synthetic chemistry and computational methods, we can expect more discoveries like this one to contribute to the development of next-generation drugs.

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